molecular formula C19H23N7O2 B11004916 N~3~-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide

Cat. No.: B11004916
M. Wt: 381.4 g/mol
InChI Key: UYGNSTFVLVLOBJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 4,6-dimethylpyrimidin-2-yl group, a 5-(methoxymethyl)-substituted 1H-1,2,4-triazole ring, and a beta-alaninamide moiety linked via a phenyl group. The methoxymethyl substituent on the triazole may enhance solubility, while the beta-alaninamide could influence conformational stability or target binding .

Properties

Molecular Formula

C19H23N7O2

Molecular Weight

381.4 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]propanamide

InChI

InChI=1S/C19H23N7O2/c1-12-9-13(2)22-19(21-12)20-8-7-17(27)23-15-6-4-5-14(10-15)18-24-16(11-28-3)25-26-18/h4-6,9-10H,7-8,11H2,1-3H3,(H,23,27)(H,20,21,22)(H,24,25,26)

InChI Key

UYGNSTFVLVLOBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)NC2=CC=CC(=C2)C3=NNC(=N3)COC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and triazole intermediates, followed by their coupling with the alaninamide derivative. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N3-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Target Compound and Analogs
Compound Name/Class Pyrimidine Substituents Triazole Substituents Phenyl Substituents Amide/Other Functional Groups
Target Compound 4,6-dimethyl 5-(methoxymethyl) 3-[5-(methoxymethyl)-1H-1,2,4-triazol] Beta-alaninamide
N-(5-(2-Aminophenyl)-1H-1,2,4-Triazol-3-yl)-4,6-Dimethylpyrimidin-2-amine 4,6-dimethyl None 2-aminophenyl Amine linkage (no beta-alaninamide)
Ar1 () 4,6-dimethyl Thiazol-2-yl sulfamoyl 4-sulfamoylphenyl Oxo-acetohydrazonoyl cyanide
M.28 Ryanodine Modulators (e.g., Chlorantraniliprole) Not present Pyrazole or triazole cores Halogenated or trifluoromethyl groups Carboxamide or phthalamide linkages
Key Comparison Points:

a. Heterocyclic Core Modifications

  • The target compound’s 4,6-dimethylpyrimidin-2-yl group is shared with analogs in and , which are associated with agrochemical activity . In contrast, M.28 Ryanodine modulators () prioritize pyrazole or triazole cores with halogen substituents for insecticidal efficacy .
  • The 5-(methoxymethyl) triazole substituent in the target compound differs from the thiazol-2-yl sulfamoyl group in ’s derivative, which may reduce steric hindrance and improve solubility compared to bulkier sulfamoyl groups .

b. Functional Group Impact

  • This contrasts with M.28 compounds, where carboxamide or phthalamide groups are critical for Ryanodine receptor binding .
  • The methoxymethyl group on the triazole may confer metabolic stability over the 2-aminophenyl substituent in ’s compound, which could undergo oxidative deamination .

Biological Activity

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound contains a pyrimidine ring and a triazole moiety, which are known for their biological significance. The following table summarizes its molecular characteristics:

PropertyDescription
Molecular FormulaC19H24N6O2
Molecular Weight368.44 g/mol
StructureContains pyrimidine and triazole rings

Antimicrobial Properties

Research indicates that compounds with triazole structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 1,2,4-triazoles can effectively inhibit various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentration (MIC) Studies:
A comparative analysis of the MIC values for various triazole derivatives reveals their effectiveness against multiple pathogens. The following table presents MIC values for related compounds:

CompoundMIC (µg/mL)Target Pathogen
N-allyl derivative3.25Mycobacterium smegmatis
Ciprofloxacin4Mycobacterium tuberculosis
N~3~-(4,6-dimethylpyrimidin-2-yl) derivative<1.9Various Gram-negative bacteria

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with bacterial DNA gyrase. Molecular docking studies suggest that the presence of both the triazole and amide functional groups enhances binding interactions with the enzyme's active site . This interaction can lead to inhibition of DNA replication in bacteria.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Triazole Derivatives Against Resistant Strains :
    A study demonstrated that a series of triazole derivatives displayed potent activity against multidrug-resistant E. coli strains, with some derivatives showing MIC values significantly lower than standard antibiotics .
  • Synthesis and Biological Evaluation :
    Another investigation synthesized a variety of pyrimidine-triazole hybrids and assessed their antimicrobial efficacy. The results indicated that modifications at specific positions on the triazole ring could enhance antibacterial activity .

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